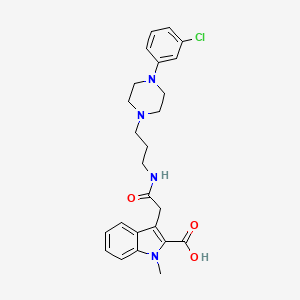
1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- typically involves multi-step organic reactions. One common method includes the condensation of indole-2-carboxylic acid with a piperazine derivative, followed by further functionalization to introduce the chlorophenyl and oxoethyl groups. The reaction conditions often require the use of catalysts, such as HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine (DIEA) to facilitate the amide bond formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions: 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
科学的研究の応用
1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. For example, it could inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
類似化合物との比較
Indole-3-carboxylic acid: Another indole derivative with similar structural features but different functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological activities.
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness: 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
184691-36-9 |
|---|---|
分子式 |
C25H29ClN4O3 |
分子量 |
469.0 g/mol |
IUPAC名 |
3-[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C25H29ClN4O3/c1-28-22-9-3-2-8-20(22)21(24(28)25(32)33)17-23(31)27-10-5-11-29-12-14-30(15-13-29)19-7-4-6-18(26)16-19/h2-4,6-9,16H,5,10-15,17H2,1H3,(H,27,31)(H,32,33) |
InChIキー |
XEKIAPGNBDPGAH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















